N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-7-5-12(6-8-13)17-24-20-26(25-17)14(11-32-20)9-10-22-18(28)19(29)23-15-3-1-2-4-16(15)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGFJJCEWUABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethylamine to form the triazolothiazole ring system. Finally, the resulting compound is coupled with 2-nitrophenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit carbonic anhydrase or cholinesterase, affecting metabolic pathways and neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The compound’s closest structural analog, N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide (), differs in the terminal aryl group:
- 2-Nitrophenyl vs. This substitution significantly impacts solubility, reactivity, and bioactivity .
*Estimated based on structural differences.
Triazole-Thiazole Core Modifications
Compounds in feature triazole-thiazole scaffolds with sulfonyl and difluorophenyl substituents (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). Key differences include:
- Ethanediamide Linker vs. Sulfonyl Groups : The ethanediamide linker in the target compound may enhance hydrogen-bonding interactions compared to sulfonyl groups, which are more rigid and polar .
- Substituent Position : The 2-nitrophenyl group in the target compound could sterically hinder interactions compared to para-substituted analogs, affecting binding to biological targets .
Spectral Comparisons
- IR Spectroscopy :
- NMR :
Antimicrobial Potential
While the target compound’s bioactivity is uncharacterized, highlights that triazole-thiazole hybrids exhibit moderate to strong antimicrobial activity.
Pesticide Chemistry Comparisons
lists triazole-based pesticides (e.g., diclosulam) with sulfonamide groups. The ethanediamide linker in the target compound may offer a novel mode of action, as sulfonamides typically inhibit folate biosynthesis, whereas ethanediamides could target enzymatic amide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
